![molecular formula C10H6N4O3 B14642124 3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 54108-08-6](/img/structure/B14642124.png)
3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-cyanoquinoxaline with guanidine or triethyl orthoformate followed by ammonia, resulting in the formation of 2,4-diaminobenzo[g]pteridine and 4-aminobenzo[g]pteridine, respectively. Hydrolysis of these intermediates with dilute hydrochloric acid yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions at the ring nitrogens and carbons are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, quinonoid derivatives, and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme cofactors and biological pigments.
Medicine: Explored for its potential as an anticancer, antiviral, and antibacterial agent.
Industry: Utilized in the development of fluorescent dyes and other functional materials
Wirkmechanismus
The mechanism of action of 3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting pathways such as folate biosynthesis and pteridine metabolism. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pterin: 2-amino-4(3H)-pteridinone
Lumazine: 2,4(1H,3H)-pteridinedione
Tetrahydrobiopterin: A reduced form of pteridine
Uniqueness
3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
54108-08-6 |
|---|---|
Molekularformel |
C10H6N4O3 |
Molekulargewicht |
230.18 g/mol |
IUPAC-Name |
3-hydroxy-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C10H6N4O3/c15-9-7-8(13-10(16)14(9)17)12-6-4-2-1-3-5(6)11-7/h1-4,17H,(H,12,13,16) |
InChI-Schlüssel |
JVPONKUEOCNIDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)NC(=O)N(C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


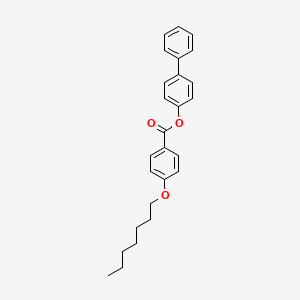


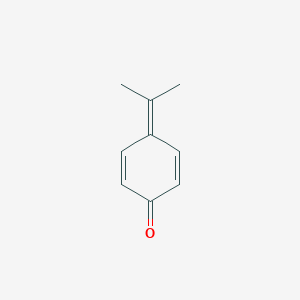
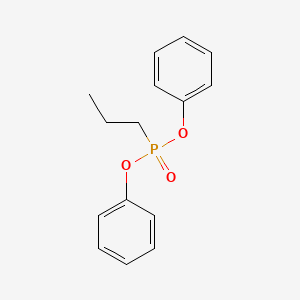
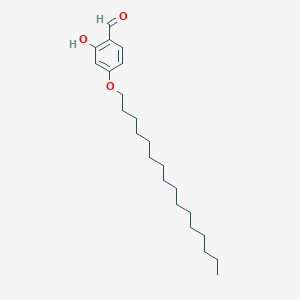

![Butanethioamide, 3-oxo-N-phenyl-2-[(phenylamino)methylene]-](/img/structure/B14642089.png)

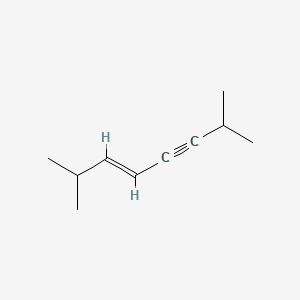
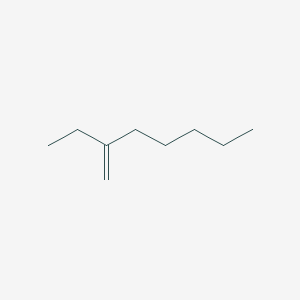

![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)

